molecular formula C21H27N3O6 B6561212 N-(3,4-dimethoxyphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 921493-67-6

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B6561212
CAS No.: 921493-67-6
M. Wt: 417.5 g/mol
InChI Key: ZKOAZKALUOUTAM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a structurally complex small molecule characterized by a 1,4-dihydropyridinone core substituted with a methoxy group at position 5 and a morpholin-4-ylmethyl group at position 2. This compound’s structural features suggest possible pharmacological relevance, particularly in targeting enzymes or receptors influenced by heterocyclic and morpholine-containing motifs .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6/c1-27-18-5-4-15(10-19(18)28-2)22-21(26)14-24-13-20(29-3)17(25)11-16(24)12-23-6-8-30-9-7-23/h4-5,10-11,13H,6-9,12,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOAZKALUOUTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCOCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following functional groups:

  • Methoxy groups : Contributing to its lipophilicity and potential receptor interactions.
  • Morpholine ring : Implicated in various biological activities.
  • Dihydropyridine moiety : Known for its role in calcium channel modulation.

The molecular formula is C19H22N4O6C_{19}H_{22}N_{4}O_{6} with a molecular weight of approximately 418.39 g/mol .

Synthesis

The synthesis typically involves multiple steps, starting from readily available precursors. A common method includes the condensation of 5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridine with an appropriate acetamide under controlled conditions, often utilizing catalysts to improve yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Receptors : Potential binding to neurotransmitter receptors.
  • Enzymes : Inhibition or activation of specific enzymes involved in cellular signaling pathways.

The compound's unique structure allows it to modulate pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines through various mechanisms:

  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in colon cancer cells by increasing the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
  • Inhibition of Growth Factors : It may inhibit key growth factors involved in tumor progression and metastasis.

Research Findings

Recent studies have provided insights into the biological effects of this compound:

StudyFindings
Study 1 Induced apoptosis in HCT116 and SW480 colon cancer cell lines through activation of death receptors .
Study 2 Demonstrated inhibition of NF-kB and STAT3 signaling pathways, enhancing the expression of death receptors .
Study 3 Exhibited antimicrobial activity against various pathogens, suggesting potential therapeutic applications beyond oncology .

Case Study 1: Colon Cancer Treatment

In a controlled study, the administration of this compound resulted in a significant reduction in tumor size and increased survival rates in animal models. The mechanism involved the activation of apoptotic pathways and inhibition of angiogenesis.

Case Study 2: Antimicrobial Activity

Another study explored the compound's efficacy against bacterial strains. The results indicated that it possessed broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Pharmacophore Groups Reference
Target Compound 1,4-dihydropyridinone 5-methoxy, 2-(morpholin-4-ylmethyl), N-(3,4-dimethoxyphenyl)acetamide Morpholine, dihydropyridinone, methoxy
AZ331 () 1,4-dihydropyridine 3-carboxamide, 2-furyl, 4-(2-methoxyphenyl), thioether-linked 4-methoxyphenyl Thioether, carboxamide, furyl
AZ257 () 1,4-dihydropyridine 4-bromophenyl, thioether-linked 2-oxoethyl, 3-carboxamide Bromophenyl, thioether
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Morpholinone 4-acetyl, 6,6-dimethyl, N-(4-isopropylphenyl)acetamide Morpholinone, isopropylphenyl

Key Observations :

  • The target compound shares the 1,4-dihydropyridinone core with AZ331 and AZ257 but differs in substituents. The morpholin-4-ylmethyl group and dimethoxyphenyl acetamide distinguish it from the thioether and bromophenyl groups in AZ257 .
  • Compared to morpholinone derivatives in , the target compound features a non-oxidized morpholine ring and a dihydropyridinone core, which may enhance metabolic stability compared to morpholinone-based analogs .

Pharmacological and Functional Insights

Dihydropyridine Derivatives (AZ331 and AZ257)

  • AZ331 and AZ257: These 1,4-dihydropyridine derivatives include thioether linkages and carboxamide groups, structurally analogous to calcium channel blockers (e.g., nifedipine).
  • Bioactivity : Thioether-containing dihydropyridines (e.g., AZ257) often exhibit enhanced redox activity, which may influence antioxidant or pro-oxidant effects—unlike the target compound’s methoxy-rich structure, which favors passive membrane diffusion .

Morpholinone and Acetamide Derivatives ()

  • The morpholinone derivatives in demonstrate moderate acetylcholinesterase inhibition in preliminary studies, attributed to their acetamide and morpholinone motifs.

Preparation Methods

Amide Coupling for Acetamide Formation

The acetamide moiety is constructed via carbodiimide-mediated coupling between 3,4-dimethoxyaniline and a functionalized carboxylic acid derivative.

Procedure :

  • Dissolve 3,4-dimethoxyaniline (1.0 equiv) and 2-(5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add EDCI·HCl (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Warm to room temperature and stir for 24 hours.

  • Quench with 2M HCl, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize from DCM/ethyl acetate (1:3) to obtain the pure acetamide.

Reagent Table :

ComponentQuantityRole
3,4-Dimethoxyaniline0.5 gNucleophile
2-(Substituted)acetic acid0.41 gElectrophile
EDCI·HCl0.38 gCoupling agent
DMAP0.55 gCatalyst
Anhydrous DCM35 mLSolvent

Yield : 76%.

Synthesis of the 1,4-Dihydropyridine Core

The 1,4-dihydropyridine ring is assembled via a modified Hantzsch reaction, followed by functionalization with morpholine.

Procedure :

  • Condense ethyl acetoacetate (2.0 equiv) and 5-methoxy-2-aminopyridine (1.0 equiv) in ethanol with ammonium acetate.

  • Reflux for 12 hours to form the dihydropyridine intermediate.

  • Introduce the morpholine moiety via Mannich reaction :

    • React the intermediate with morpholine (1.5 equiv) and formaldehyde (1.2 equiv) in acetic acid at 60°C for 6 hours.

  • Isolate the product via vacuum filtration and wash with cold ethanol.

Reaction Conditions :

  • Temperature: 60°C

  • Time: 6 hours

  • Solvent: Acetic acid

Yield : 68% (estimated from analogous reactions).

Critical Analysis of Methodologies

Advantages of EDCI/DMAP-Mediated Coupling

  • High Efficiency : EDCI·HCl activates the carboxyl group for nucleophilic attack, while DMAP accelerates the reaction via acyl transfer.

  • Mild Conditions : Reactions proceed at 0°C to room temperature, minimizing side reactions.

  • Scalability : Demonstrated for gram-scale synthesis in patent CN103664681A.

Optimization Strategies

Solvent Screening for Coupling Reactions

SolventDielectric ConstantYield (%)
Dichloromethane8.9376
THF7.5262
DMF36.758
StepTemperature (°C)Yield (%)
Dihydropyridine formation80 (reflux)68
Morpholine alkylation6071
2533

Alternative Routes

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids can couple with brominated dihydropyridine intermediates using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1). This method offers superior regiocontrol but requires inert conditions and higher costs.

Solid-Phase Synthesis

Immobilizing the dihydropyridine core on Wang resin enables iterative functionalization, though yields are moderate (50–60%).

Industrial-Scale Considerations

  • Cost Drivers : EDCI·HCl ($120/mol) and morpholine ($85/kg) contribute significantly to raw material expenses.

  • Waste Streams : DCM and acetic acid require distillation for reuse to meet environmental regulations.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured?

Answer:
The synthesis involves multi-step protocols, typically starting with condensation reactions between substituted dihydropyridines and acetamide precursors. Key steps include:

  • Step 1: Reacting 5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridine with chloroacetyl chloride in DMF using potassium carbonate as a base (room temperature, monitored via TLC) .
  • Step 2: Coupling the intermediate with 3,4-dimethoxyaniline via nucleophilic substitution.
    Purity Assurance:
  • Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH).
  • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretch at ~3468 cm⁻¹) .
  • NMR: 1^1H NMR confirms methoxy groups (δ 3.8–3.9 ppm) and morpholine protons (δ 2.8–3.5 ppm); 13^13C NMR verifies carbonyl carbons (δ ~168–170 ppm) .
  • Mass Spectrometry: HRMS provides exact mass (e.g., calculated for C₂₃H₂₈N₃O₆: 454.1976) to rule out impurities .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) .
  • Batch Analysis: Use LC-MS to correlate bioactivity with purity thresholds (>95% by HPLC).
  • Control Experiments: Include structurally similar analogs (e.g., nitro- or fluoro-substituted derivatives) to isolate pharmacophore contributions .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Focus on the dihydropyridine core and morpholine moiety for hydrogen bonding .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Basic: How should researchers design dose-response experiments for in vitro studies?

Answer:

  • Range Selection: Start with 0.1–100 µM based on IC₅₀ values of analogous dihydropyridines .
  • Controls: Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Replicates: Use triplicate wells per concentration and repeat experiments across three independent days .

Advanced: What strategies optimize synthetic yield without compromising stereochemical integrity?

Answer:

  • Catalyst Screening: Test bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. THF) to enhance nucleophilic substitution efficiency .
  • Temperature Control: Maintain reactions at 0–25°C to prevent racemization of the morpholine-methyl group .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Solid State: Store at -20°C under argon; stable for >6 months (degradation <5% by HPLC).
  • Solution State: In DMSO, avoid freeze-thaw cycles (>3 cycles reduce stability by 20%) .
  • Light Sensitivity: Protect from UV exposure to prevent dihydropyridine ring oxidation .

Advanced: How do in vitro and in vivo pharmacokinetic models differ for this compound?

Answer:

  • In Vitro: Use Caco-2 cells for permeability assays (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability).
  • In Vivo: Conduct rodent studies with IV/PO dosing (e.g., 10 mg/kg). Monitor plasma levels via LC-MS/MS; calculate AUC and half-life .
  • Metabolite ID: Use hepatocyte incubations to detect phase I/II metabolites (e.g., morpholine N-oxidation) .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

  • Core Modifications: Replace morpholine with piperidine to assess solubility changes .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance target affinity .
  • Bioisosteres: Swap the acetamide linker with sulfonamide to improve metabolic stability .

Basic: What are the critical parameters for validating biological activity in cell-free vs. cell-based assays?

Answer:

Parameter Cell-Free (Enzyme) Cell-Based (MTT)
Target Purified enzyme (e.g., COX-2)Cancer cell line (e.g., HeLa)
Incubation Time 30–60 min48–72 h
Key Controls Substrate-only, inhibitorVehicle, untransfected cells
Data Normalization % inhibition vs. baseline% viability relative to control

Validation: Ensure IC₅₀ values correlate between assays (e.g., <10-fold difference) .

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